N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a sulfonamide group, making it a potential candidate for various chemical and biological applications.
Preparation Methods
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include:
Cyclocondensation of hydrazine with a carbonyl compound: This method involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Multicomponent reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired pyrazole derivative.
Transition-metal catalyzed reactions: These methods often use palladium or copper catalysts to facilitate the formation of the pyrazole ring.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole ring or the sulfonamide group.
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, anti-inflammatory, and anticancer properties.
Agrochemistry: It can be used in the development of herbicides and pesticides due to its ability to interact with specific biological targets.
Coordination Chemistry: The compound can form complexes with various metal ions, making it useful in the study of coordination compounds.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar compounds to N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Used as a synthetic intermediate in the production of various pharmaceuticals.
5-Chloro-1-methyl-1H-pyrazol-3-yl carbonyl piperidine: Utilized in the synthesis of bioactive compounds.
The uniqueness of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22ClN5O2S |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H22ClN5O2S/c1-6-19-11(4)14(10(3)17-19)23(21,22)18(5)9-13-12(15)8-16-20(13)7-2/h8H,6-7,9H2,1-5H3 |
InChI Key |
FZPJMUCBNDQJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=C(C=NN2CC)Cl)C |
Origin of Product |
United States |
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